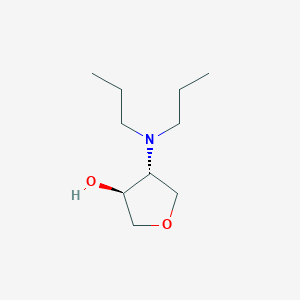
(3S,4R)-4-(dipropylamino)oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-(Dipropylamino)tetrahydrofuran-3-ol is a chiral compound with a tetrahydrofuran ring substituted with a dipropylamino group at the 4-position and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(Dipropylamino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a tetrahydrofuran derivative.
Functional Group Introduction: The dipropylamino group is introduced at the 4-position through nucleophilic substitution reactions.
Chiral Resolution: The chiral centers are established using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Hydroxyl Group Introduction: The hydroxyl group is introduced at the 3-position through oxidation reactions.
Industrial Production Methods
Industrial production methods for (3S,4R)-4-(Dipropylamino)tetrahydrofuran-3-ol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-(Dipropylamino)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The dipropylamino group can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the dipropylamino group may yield various amine derivatives.
Scientific Research Applications
(3S,4R)-4-(Dipropylamino)tetrahydrofuran-3-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: The compound is explored for its potential use in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(Dipropylamino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dipropylamino group may interact with active sites, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-(Diethylamino)tetrahydrofuran-3-ol: Similar structure but with diethylamino instead of dipropylamino.
(3S,4R)-4-(Dimethylamino)tetrahydrofuran-3-ol: Similar structure but with dimethylamino instead of dipropylamino.
(3S,4R)-4-(Dipropylamino)tetrahydropyran-3-ol: Similar structure but with a tetrahydropyran ring instead of tetrahydrofuran.
Uniqueness
(3S,4R)-4-(Dipropylamino)tetrahydrofuran-3-ol is unique due to its specific stereochemistry and the presence of the dipropylamino group, which may confer distinct pharmacological and chemical properties compared to its analogs. The combination of these features makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
(3S,4R)-4-(dipropylamino)oxolan-3-ol |
InChI |
InChI=1S/C10H21NO2/c1-3-5-11(6-4-2)9-7-13-8-10(9)12/h9-10,12H,3-8H2,1-2H3/t9-,10-/m1/s1 |
InChI Key |
XGGYVXDLFBBWBA-NXEZZACHSA-N |
Isomeric SMILES |
CCCN(CCC)[C@@H]1COC[C@H]1O |
Canonical SMILES |
CCCN(CCC)C1COCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















